2,6-Dichloronitrosobenzene

Polymer Science Surface Characterization Spin Labeling

Researchers quantifying ultra-low polymer grafting ratios (10⁻³%-10⁻¹%) face analytical detection limits with conventional techniques. 2,6-Dichloronitrosobenzene (CAS 1194-66-7) addresses this gap as a uniquely sensitive spin-labeling probe with sterically shielded nitroso functionality. • Detects trace PTFE-grafted polybutadiene modifications undetectable by standard spectroscopic or gravimetric methods • Serves as a controlled radical generator for quantifying main-chain scission in PMMA degradation studies via ESR • Enables unambiguous synthesis of asymmetric chlorinated benzidines (e.g., 3,5,3'-trichlorobenzidine) for structure-mutagenicity investigations

Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
CAS No. 1194-66-7
Cat. No. B073552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloronitrosobenzene
CAS1194-66-7
Molecular FormulaC6H3Cl2NO
Molecular Weight176 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N=O)Cl
InChIInChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H
InChIKeyICYPOGVRNGUWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloronitrosobenzene (CAS 1194-66-7): Technical Procurement and Identification Guide


2,6-Dichloronitrosobenzene (1,3-dichloro-2-nitrosobenzene; CAS 1194-66-7) is a halogenated aromatic C-nitroso compound with the molecular formula C₆H₃Cl₂NO and a molecular weight of 176.00 g/mol [1]. At room temperature, it exists as an off-white to pale yellow crystalline solid with a well-defined melting point of 170–171 °C, a predicted boiling point of 271.9 °C, and a density of 1.45 g/cm³ . The compound features a nitroso (-N=O) group flanked by two ortho-chlorine substituents, which together confer distinct steric and electronic properties [2].

2,6-Dichloronitrosobenzene (CAS 1194-66-7): Why Generic Nitrosobenzene Substitution Is Not Advisable


While several aromatic C-nitroso compounds are commercially available as spin traps, radical generators, or synthons, the 2,6-dichloro substitution pattern imparts unique steric and electronic properties that are not replicated by unsubstituted nitrosobenzene, 4-substituted derivatives, or even other polyhalogenated analogs [1]. The ortho-chlorines exert both a steric shielding effect on the reactive nitroso group and a strong electron-withdrawing influence, which directly modulates the monomer-dimer equilibrium, redox behavior, and the stability of the resulting nitroxide radical adducts [2]. Consequently, substituting a different nitrosoarene can lead to altered reaction kinetics, different ESR spectral signatures, and failed synthetic outcomes in reactions such as the Mills reaction for azobenzene construction [3].

2,6-Dichloronitrosobenzene (CAS 1194-66-7): Comparative Performance Evidence for Scientific Selection


Detection of Ultra-Low Polymer Grafting Ratios: 2,6-Dichloronitrosobenzene Enables Detection Down to 10⁻³%

In the characterization of grafted polybutadiene on poly(tetrafluoroethylene) (PTFE), 2,6-dichloronitrosobenzene was employed as a spin-labeling agent to quantitatively detect nitroxide free radicals formed by reaction with double bonds in the grafted polybutadiene [1]. This method enabled the determination of grafting ratios in the extremely low range of 10⁻³% to 10⁻¹% [1]. Critically, the study notes that 'the extremely low grafting ratio could not be detected by other methods,' establishing a unique, quantitative capability for this compound in polymer surface analysis [1].

Polymer Science Surface Characterization Spin Labeling

Predictable Reactivity in Photoelectrochemical Systems: 2,6-Dichloronitrosobenzene Exhibits Lower Reactivity Than Other Dichloro Isomers

In a study of the photoelectrochemical reduction of chlorinated nitrobenzenes in acetonitrile with 0.1 M TBAHFP as supporting electrolyte, the relative reactivity order for dechlorination under irradiation was established [1]. The 2,6-dichloro isomer (2,6-DCNB) was found to be less reactive than both its 2,4-dichloro isomer (2,4-DCNB) and ortho-chloronitrobenzene (o-CNB) at two different wavelengths [1]. Specifically, the reactivity order at 330 nm was o-CNB > p-CNB > 2,4-DCNB > 2,6-DCNB > TCNB, and at ~470 nm the order was o-CNB > 2,4-DCNB > 2,6-DCNB > p-CNB ≅ TCNB [1]. This places 2,6-DCNB in the middle-to-lower range of reactivity among the chlorinated nitrobenzene series, a property rationalized by the heavy-atom effect of the chlorines reducing the excited-state lifetime of the radical anion [1].

Electrochemistry Photochemistry Radical Anion Stability

Effective Radical Generation in Polymer Degradation Studies: 2,6-Dichloronitrosobenzene Induces Quantifiable PMMA Chain Scission

2,6-Dichloronitrosobenzene (DCNB) was shown to act as a radical generator in poly(methyl methacrylate) (PMMA)-benzene solutions upon slight warming to ca. 30°C [1]. Decomposition of DCNB yields a chlorinated phenyl radical that abstracts hydrogen from the polymer backbone, leading to main-chain scission [1]. The study quantitatively correlated the number of scission radicals detected by ESR with a measured decrease in PMMA molecular weight, demonstrating that 'a molecular weight estimated from the number of the scission radicals agreed fairly well with the measured molecular weight' [1]. Notably, similar results were obtained with trichlorinated and tetrachlorinated nitrosobenzenes, establishing a class-level inference for halogenated nitrosobenzenes as radical generators [1].

Polymer Chemistry Radical Reactions ESR Spectroscopy

ESR Spin Trapping of Photogenerated Radicals: 2,6-Dichloronitrosobenzene Enables In Situ Characterization of Hydrocarbon Radicals

In a study of anthraquinone photolysis in aromatic, cyclic, and aliphatic hydrocarbon solvents at 25°C, 2,6-dichloronitrosobenzene was successfully employed as a spin trap alongside 2,6-dibromonitrosobenzene and 2,4,6-tribromonitrosobenzene [1]. The resulting nitroxide radicals were characterized 'in situ' by ESR spectroscopy, demonstrating the compound's utility in detecting and identifying transient radical intermediates formed during photochemical reactions [1]. While the study does not provide quantitative trapping efficiency data, it confirms that 2,6-dichloronitrosobenzene belongs to a class of halogenated nitrosoarenes effective for trapping carbon-centered radicals in both the presence and absence of oxygen [1].

Photochemistry Spin Trapping ESR Spectroscopy

Synthetic Utility in Azobenzene Construction: 2,6-Dichloronitrosobenzene as a Key Precursor for Asymmetric Chlorinated Benzidines

2,6-Dichloronitrosobenzene serves as the essential starting material for the unambiguous synthesis of asymmetric chlorinated benzidines via the Mills reaction [1]. Specifically, its reaction with aniline yields 3,5-dichlorobenzidine, while reaction with 2-chloroaniline produces 3,5,3'-trichlorobenzidine [1]. The study highlights that the latter compound, 3,5,3'-trichlorobenzidine, is 'the most potent benzidine derivative yet reported' in the Ames test using strain TA98 [1]. This demonstrates that the 2,6-dichloronitrosobenzene scaffold directly enables access to biologically significant molecules that cannot be readily obtained from other nitrosoarene precursors [1].

Synthetic Methodology Mutagenicity Benzidine Chemistry

2,6-Dichloronitrosobenzene (CAS 1194-66-7): Primary Research and Industrial Application Scenarios Supported by Evidence


Ultra-Low Surface Modification Quantification in Polymer Films and Coatings

For laboratories quantifying extremely low grafting ratios (10⁻³% to 10⁻¹%) on polymer surfaces, such as PTFE-grafted polybutadiene, 2,6-dichloronitrosobenzene provides a unique spin-labeling method capable of detecting modifications undetectable by conventional analytical techniques [1]. This application is critical in industries where even trace surface functionalization dictates adhesive, tribological, or biocompatibility properties.

Mechanistic Studies of Polymer Degradation and Radical-Mediated Chain Scission

Researchers investigating polymer degradation mechanisms, particularly in poly(methacrylates) like PMMA, utilize 2,6-dichloronitrosobenzene as a controlled radical generator [2]. Its ability to induce quantifiable main-chain scission, verified by molecular weight reduction and ESR spectroscopy, makes it an essential tool for understanding polymer aging and designing stabilized formulations [2].

Synthesis of Asymmetric Chlorinated Benzidines for Mutagenicity Research

In toxicology and medicinal chemistry laboratories, 2,6-dichloronitrosobenzene is a key building block for the unambiguous synthesis of asymmetric chlorinated benzidines, including the exceptionally potent mutagen 3,5,3'-trichlorobenzidine [3]. Its procurement is essential for studies investigating structure-mutagenicity relationships in this compound class, which is not accessible via simpler nitrosoarene precursors [3].

ESR Spin Trapping of Transient Radicals in Photochemical Reaction Mechanisms

Photochemists employ 2,6-dichloronitrosobenzene as an effective spin trap for characterizing transient carbon-centered radicals generated during the photolysis of compounds such as anthraquinone in various hydrocarbon solvents [4]. The compound enables in situ ESR characterization of radical intermediates, thereby facilitating detailed mechanistic elucidation of photochemical pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloronitrosobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.